molecular formula C26H23N3O3S B11615310 4-(3,4-dimethoxyphenyl)-1,3-diphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

4-(3,4-dimethoxyphenyl)-1,3-diphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

Cat. No.: B11615310
M. Wt: 457.5 g/mol
InChI Key: GEJCHVDPVJKLDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-dimethoxyphenyl)-1,3-diphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one is a complex organic compound that belongs to the class of pyrazolo[3,4-e][1,4]thiazepines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a thiazepine ring, along with various phenyl and methoxy substituents

Preparation Methods

The synthesis of 4-(3,4-dimethoxyphenyl)-1,3-diphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 3-(3,4-dimethoxyphenyl)-2-(2-hydroxymethyl-4,5-dimethoxyphenyl)-N-methylpropionamide can be achieved through anodic oxidation, leading to the formation of the desired pyrazolo[3,4-e][1,4]thiazepine structure . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-(3,4-dimethoxyphenyl)-1,3-diphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, anodic oxidation of related compounds can yield isoquinolinium salts . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has shown promise in various scientific research applications. Notably, it has been identified as a potential inhibitor of the enzyme CYP51, which is involved in the biosynthesis of ergosterol in fungi and trypanosomatids . This makes it a candidate for the development of therapeutic agents against diseases like Chagas disease. Additionally, its unique structure and reactivity make it a valuable tool in medicinal chemistry for the design of new drugs and bioactive molecules.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-1,3-diphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one involves its interaction with molecular targets such as the enzyme CYP51. By inhibiting this enzyme, the compound disrupts the biosynthesis of ergosterol, a crucial component of the cell membrane in fungi and trypanosomatids . This inhibition leads to the accumulation of toxic sterol intermediates, ultimately causing cell death.

Comparison with Similar Compounds

4-(3,4-dimethoxyphenyl)-1,3-diphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one can be compared to other pyrazolo[3,4-e][1,4]thiazepine derivatives. Similar compounds include those with different substituents on the phenyl rings or variations in the pyrazole and thiazepine rings. For example, compounds with chloro or nitro substituents may exhibit different biological activities and reactivity . The uniqueness of this compound lies in its specific combination of methoxy and phenyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C26H23N3O3S

Molecular Weight

457.5 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-1,3-diphenyl-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one

InChI

InChI=1S/C26H23N3O3S/c1-31-20-14-13-18(15-21(20)32-2)25-23-24(17-9-5-3-6-10-17)28-29(19-11-7-4-8-12-19)26(23)27-22(30)16-33-25/h3-15,25H,16H2,1-2H3,(H,27,30)

InChI Key

GEJCHVDPVJKLDU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(NC(=O)CS2)N(N=C3C4=CC=CC=C4)C5=CC=CC=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.